molecular formula C8H11NO2S B1356119 3-Ethylbenzenesulfonamide CAS No. 99-46-7

3-Ethylbenzenesulfonamide

Cat. No.: B1356119
CAS No.: 99-46-7
M. Wt: 185.25 g/mol
InChI Key: IDAXFFOLDRMEAO-UHFFFAOYSA-N
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Description

3-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzenesulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with ammonia or an amine. The general reaction can be represented as:

3-Ethylbenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{3-Ethylbenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Ethylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes followed by amination. The sulfonation step typically uses sulfur trioxide and fuming sulfuric acid to introduce the sulfonyl group onto the benzene ring .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium azide or amines can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Ethylbenzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-ethylbenzenesulfonamide
  • 3-Bromo-N-ethylbenzenesulfonamide
  • Sulfamethazine
  • Sulfadiazine

Comparison: 3-Ethylbenzenesulfonamide is unique due to its specific ethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides like sulfamethazine and sulfadiazine, it may exhibit different pharmacological properties and applications .

Biological Activity

3-Ethylbenzenesulfonamide is a compound within the sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to a benzene ring that also contains a sulfonamide functional group. This structure is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

1. Carbonic Anhydrase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting carbonic anhydrases (CAs). These enzymes play significant roles in various physiological processes, including respiration and acid-base balance. Inhibition of specific isoforms, such as CA IX and CA II, has been linked to anti-cancer activity and the modulation of microbial growth.

  • Selectivity and Potency : Research indicates that compounds similar to this compound exhibit IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating potent inhibitory activity and selectivity over CA II with IC50 values between 1.55 and 3.92 μM .

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies reveal significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 6.63 mg/mL against these pathogens .

Case Studies

Several studies have investigated the biological activities of sulfonamides that include this compound or its derivatives:

  • Anti-Cancer Activity : A study demonstrated that derivatives of benzenesulfonamides could induce apoptosis in breast cancer cell lines (MDA-MB-231), with a notable increase in annexin V-FITC positive cells by up to 22 times compared to controls .
  • In Vivo Studies : In animal models, compounds based on benzenesulfonamides have been shown to reduce carrageenan-induced edema significantly, indicating anti-inflammatory properties alongside their antimicrobial effects .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Values Reference
Carbonic AnhydraseCA IX10.93 - 25.06 nM
Carbonic AnhydraseCA II1.55 - 3.92 μM
AntimicrobialE. coli6.72 mg/mL
AntimicrobialS. aureus6.63 mg/mL
Anti-CancerMDA-MB-231Induces apoptosis

Properties

IUPAC Name

3-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXFFOLDRMEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563751
Record name 3-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-46-7
Record name 3-Ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylbenzene-1-sulfonamide
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